molecular formula C9H19NO B2910824 2-Methyl-3-(oxan-2-yl)propan-1-amine CAS No. 1892990-12-3

2-Methyl-3-(oxan-2-yl)propan-1-amine

Cat. No.: B2910824
CAS No.: 1892990-12-3
M. Wt: 157.257
InChI Key: ASBZWHLVKIBUIY-UHFFFAOYSA-N
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Description

2-Methyl-3-(oxan-2-yl)propan-1-amine is an organic compound with the molecular formula C9H19NO It is a derivative of propanamine, featuring a methyl group and an oxan-2-yl group attached to the propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-bromopropan-1-amine with tetrahydrofuran (THF) in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxan-2-yl group from THF.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxan-2-yl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxan-2-yl ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(oxan-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine: This compound has a similar structure but features a dioxolan-2-yl group instead of an oxan-2-yl group.

    2-Methyl-1-(oxan-3-yl)propan-2-amine: Another similar compound with the oxan group attached at a different position on the propanamine backbone.

Uniqueness

2-Methyl-3-(oxan-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxan-2-yl group provides unique reactivity and interaction potential compared to other similar compounds.

Properties

IUPAC Name

2-methyl-3-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)6-9-4-2-3-5-11-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBZWHLVKIBUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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